N,N-Diethylglycine

Übersicht

Beschreibung

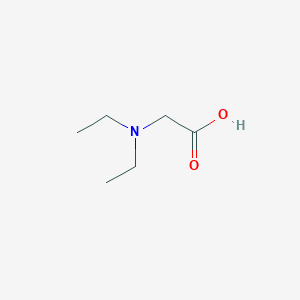

N,N-Diethylglycine is an organic compound that belongs to the class of N-alkylated glycine derivatives It is characterized by the presence of two ethyl groups attached to the nitrogen atom of the glycine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethylglycine can be synthesized through several methods. One common approach involves the alkylation of glycine with diethylamine. The reaction typically requires a base, such as sodium hydroxide, to deprotonate the glycine, making it more nucleophilic. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of this compound.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The ethyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N-Diethylglycine serves as a versatile reagent in organic synthesis. It is employed in the preparation of various derivatives, including esters and amides. Its ability to act as a nucleophile allows for the formation of carbon-nitrogen bonds, which are critical in synthesizing pharmaceuticals and agrochemicals.

Research has indicated that this compound influences glycinergic neurotransmission. A study demonstrated that DEG acts as a low-affinity substrate for glycine transporters (GlyT1 and GlyT2), facilitating glycinergic signaling in neuronal systems. This property suggests potential applications in treating pain and other neurological disorders .

Case Study: Propacetamol Metabolism

- Propacetamol, an analgesic, is metabolized into this compound and acetaminophen. The metabolite DEG enhances the efficacy of glycinergic neurotransmission, indicating its role in pain management .

Pharmaceutical Development

This compound has been investigated as a precursor for drug synthesis. Its derivatives have shown promise in developing new therapeutic agents targeting various biological pathways, particularly those involving neurotransmitter modulation .

Industrial Applications

In industry, this compound is utilized as an intermediate in producing specialty chemicals. Its role in synthesizing organotin compounds has been explored due to their biological activity against bacteria and pests. For instance, organotin(IV) complexes derived from DEG have shown significant antibacterial properties .

Wirkmechanismus

The mechanism of action of N,N-Diethylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may interact with amino acid transporters and enzymes involved in amino acid metabolism, influencing cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylglycine: Similar in structure but with methyl groups instead of ethyl groups.

N,N-Diethylalanine: Another N-alkylated amino acid with a similar structure but different side chains.

N,N-Diethylaminoethanol: A related compound with an ethanol group instead of a glycine backbone.

Uniqueness: N,N-Diethylglycine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with biological targets.

Biologische Aktivität

N,N-Diethylglycine (DEG) is an amino acid derivative that has garnered interest in various fields due to its biological activities. This compound, characterized by the chemical formula , features a diethyl group attached to the nitrogen of glycine, which alters its pharmacological properties compared to its parent compound. This article explores the biological activities of DEG, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DEG is synthesized from glycine through alkylation, resulting in a compound that retains some structural similarities to glycine. Its mechanism of action is primarily linked to its interaction with glycine receptors and transporters. Research indicates that DEG acts as a low-affinity substrate for glycine transporters GlyT1 and GlyT2, with effective concentrations (EC50) ranging from 5–8 mM. It also functions as a positive allosteric modulator for glycine receptors containing the α1 subunit, enhancing receptor activity at low millimolar concentrations .

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

A study involving organotin(IV) complexes derived from N,N-diacetylglycine (a related compound) demonstrated significant antibacterial activity against Escherichia coli and other pathogens. The organotin complexes exhibited activity levels surpassing standard antibiotics like enoxacin, suggesting potential applications in agricultural biocides and antimicrobial treatments .

2. Glycine Transporter Interaction

In vitro studies using Xenopus laevis oocytes showed that DEG could modulate the function of glycine receptors and transporters. This modulation could have implications for pain management therapies by enhancing the efficacy of analgesics like acetaminophen through synergistic effects on glycinergic signaling pathways .

3. Nutritional Supplementation

Research on the supplementation of DMG (closely related to DEG) in animal feeds indicated improvements in nutrient digestibility and metabolic performance during critical growth phases. While direct studies on DEG are sparse, these findings suggest similar potential benefits for DEG in nutritional applications .

Comparative Analysis of Biological Activity

| Activity | This compound | N,N-Dimethylglycine |

|---|---|---|

| Glycine Receptor Modulation | Positive Allosteric Modulator | Enhances oxygen utilization |

| Antioxidant Properties | Limited Evidence | Confirmed |

| Antimicrobial Activity | Indirect Evidence | Not extensively studied |

| Nutritional Benefits | Potential | Confirmed |

Eigenschaften

IUPAC Name |

2-(diethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXDXUYKISDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166941 | |

| Record name | N,N-Diethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-01-5 | |

| Record name | N,N-Diethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC379GNX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N,N-Diethylglycine on glycine transporters?

A: this compound (DEG) acts as a low-affinity substrate for both GlyT1 and GlyT2, the two main glycine transporters. This means that DEG can bind to these transporters and be transported into cells, but with lower efficiency than glycine itself []. This action potentially increases the extracellular concentration of glycine, leading to enhanced glycinergic neurotransmission.

Q2: How does this compound interact with glycine receptors?

A: In addition to its effects on glycine transporters, DEG also acts as a mild positive allosteric modulator of GlyRα1 at intermediate concentrations []. This means that DEG can bind to a site on the GlyRα1 receptor distinct from the glycine binding site, enhancing the receptor's response to glycine.

Q3: What is the significance of the structural similarity between this compound and other known GlyT1 substrates?

A: The structural resemblance of DEG to other GlyT1 substrates suggests that it might compete with glycine for binding to these transporters. This competition could lead to an increase in extracellular glycine levels, contributing to the potential analgesic effects of DEG [].

Q4: What are the implications of this compound being a metabolite of propacetamol?

A: Propacetamol, a prodrug of acetaminophen, is metabolized in vivo into DEG and acetaminophen [, ]. While acetaminophen is known for its analgesic properties, the discovery of DEG's interaction with glycine transporters and receptors suggests that it might contribute to the overall analgesic effect of propacetamol.

Q5: Can you explain the allergic contact dermatitis associated with propacetamol in the context of this compound?

A: Research indicates that allergic contact dermatitis from propacetamol is likely due to sensitization to activated this compound []. Propacetamol acts as an activated form of DEG, facilitating its transfer to nucleophilic residues of proteins, triggering an immune response in sensitive individuals.

Q6: How is this compound used as a protecting group in peptide synthesis, and what unexpected side reaction was observed?

A: While t-amyloxycarbonyl (AOC) is used as a protecting group in peptide synthesis, using AOC-chloride with certain amino acid esters led to the unexpected formation of ureid-type byproducts. The use of this compound ethyl ester instead of triethylamine successfully suppressed this side reaction [].

Q7: What is the role of this compound in the synthesis of propacetamol hydrochloride?

A: In a streamlined synthesis of propacetamol hydrochloride, chloroacetic acid-4-acetylamino phenyl ester undergoes amination with diethylamine, directly yielding N,N'-diethylglycine 4-acetylamino phenyl ester, which is then acidified to obtain the final product [].

Q8: What spectroscopic techniques are used to characterize this compound esters?

A: Researchers utilize Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (~1HNMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the chemical structures of various synthesized this compound esters [].

Q9: What are the optimal reaction conditions for synthesizing this compound esters using tin(II) chloride as a catalyst?

A: Research indicates that a molar ratio of fatty alcohol:this compound:tin(II) chloride of 1:1.2:0.09, refluxing in cyclohexane for 2.5 hours are the optimal conditions for achieving high yields (89.3%~97.6%) of this compound esters [].

Q10: How has this compound been studied in the context of complex formation with metal ions?

A: this compound's complex formation with copper(II) has been investigated in acetonitrile []. Further research explored complex compounds of copper(II) and zinc(II) with this compound in both water and water-methanol systems [, ]. These studies contribute to understanding the coordination chemistry of this compound and its potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.